N-[4-(acetylamino)phenyl]-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide
Description
N-[4-(acetylamino)phenyl]-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide is a benzamide derivative characterized by two key substituents:
- A 4-acetylamino phenyl group at the N-position, contributing hydrogen-bonding capacity and metabolic stability.
Properties
Molecular Formula |
C25H20N2O4 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[(1-oxoisochromen-3-yl)methyl]benzamide |
InChI |
InChI=1S/C25H20N2O4/c1-16(28)26-19-10-12-20(13-11-19)27-24(29)22-8-4-2-6-17(22)14-21-15-18-7-3-5-9-23(18)25(30)31-21/h2-13,15H,14H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
HFLPZHGYZHRANO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC3=CC4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Chemistry and Biology:
Mechanism of Action
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzamide Derivatives
The benzamide scaffold is widely modified to tune physicochemical and pharmacological properties. Below is a comparative analysis with compounds from the provided evidence:
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Properties
(a) Acetylamino Phenyl Group
- Target Compound vs. Brominated Analog (): The bromine substituent in N-[4-(acetylamino)phenyl]-2-bromobenzamide increases lipophilicity (logP ~3.5 estimated) compared to the isochromenylmethyl group, which may enhance membrane permeability but reduce aqueous solubility . The isochromenylmethyl group in the target compound introduces a planar aromatic system, favoring interactions with hydrophobic enzyme pockets.
(b) Isochromenyl vs. Chromenone/Thiazolidinone Systems
- Fluorinated Chromenone (): The 4-oxo-4H-chromen-2-yl group in Example 53 provides a conjugated ketone system, enhancing UV absorption (relevant for analytical detection). Fluorination at the 5-position likely improves metabolic stability and target affinity .
- Thiazolidinone (): The thiazolidinone ring’s sulfonyl and imino groups create a polar, electron-deficient region, contrasting with the isochromen’s electron-rich aromatic system. This difference may influence binding to charged vs. hydrophobic biological targets .
Biological Activity
N-[4-(acetylamino)phenyl]-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an acetylamino group and an isochromenyl moiety, contributing to its unique properties. The molecular formula is C18H17N3O3, with a molecular weight of approximately 306.35 g/mol. Its structural characteristics include:
- Aromatic and heterocyclic features : These contribute to its interaction with biological targets.
- Potential for modification : The compound can be synthesized into various derivatives for specific applications.
Anti-Cancer Potential
Research indicates that this compound exhibits significant anti-cancer properties. Similar compounds have shown the ability to inhibit enzymes involved in cancer cell proliferation, suggesting that this compound may also affect cellular signaling pathways critical for tumor growth.
-
Mechanisms of Action :
- Cell Cycle Arrest : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by arresting the cell cycle at specific phases (e.g., S phase) .
- Mitochondrial Dysfunction : Evidence shows that treatment with this compound can lead to changes in mitochondrial membrane potential, a critical factor in the induction of apoptosis .
- In Vitro Studies :
Interaction Studies
Interaction studies are crucial for understanding how this compound binds to biological targets. These studies often utilize molecular docking techniques to predict binding affinities and interactions with proteins associated with cancer progression.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-(acetylamino)phenyl]-2-methylbenzamide | Contains an acetylamino group and a methyl substituent | Simpler structure without isochromene |
| 2-Amino-N-(4-methylphenyl)benzamide | Similar amide functionality but lacks isochromene | Focused on simpler amide interactions |
| 4-Acetylaniline | Basic structure with an acetylamino group | Does not include additional aromatic systems |
This table illustrates how the presence of the isochromene moiety in this compound may confer distinct biological properties compared to other compounds.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- Cell Line Studies : Research has shown that this compound can inhibit cell proliferation in several cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), and MCF7 (breast cancer), with high inhibition rates observed at low concentrations .
- Mechanistic Insights : Investigations into its mechanism reveal that it may modulate apoptotic pathways by altering the expression levels of key proteins such as Bax and Bcl-2, leading to increased apoptosis in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
